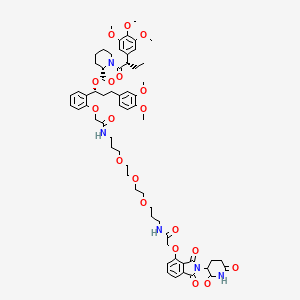
Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate
Vue d'ensemble
Description
Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate, otherwise known as ECFM, is an important intermediate compound used in the synthesis of a variety of organic compounds. It is a reagent used to modify the structure of other molecules, and is used in a variety of fields, from medicinal chemistry to materials science.
Applications De Recherche Scientifique
Synthesis of Bifunctional Sulfonamide-Amide Derivatives
Researchers have utilized related chemical structures for the synthesis of bifunctional sulfonamide-amide derivatives. These compounds demonstrate significant in vitro antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Development of Herbicide Intermediates
Another study focused on the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate for herbicides. This process involves multiple steps, including the treatment of related compounds with various reagents to achieve the desired product, highlighting the compound's role in developing agricultural chemicals (Zhou Yu, 2002).
Antitumor Activity of Amino Acid Ester Derivatives
The compound's derivatives have also been synthesized to study their antitumor activity. For instance, amino acid ester derivatives containing 5-fluorouracil were synthesized, and their structures were assigned by various spectroscopic methods. These compounds showed inhibitory effects against cancer cell lines, suggesting their potential in cancer therapy (Xiong et al., 2009).
Crystal Structure Studies
The crystal structures of related compounds have been studied to understand their molecular configurations better. Such studies are crucial for designing drugs and materials with desired properties. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was determined, providing insights into its hydrogen bonding patterns and molecular packing (Yeong et al., 2018).
Synthesis of Fluoromethyl Analogues of Herbicides
The synthesis of ethyl 1-fluoromethyl-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)pyrazole-4-carboxylate, a fluoromethyl analogue of the herbicide pyrazosulfuron-ethyl, was achieved from related compounds. This work illustrates the compound's utility in developing new herbicides with potentially improved efficacy and safety profiles (Morimoto et al., 1990).
Propriétés
IUPAC Name |
ethyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO4S/c1-3-16-10(13)7-5-9(17(11,14)15)8(12)4-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBASTXVIYNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)




![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)